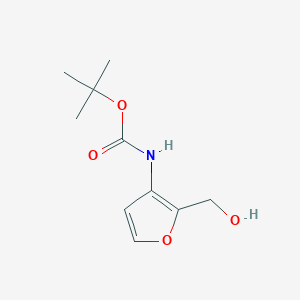

tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)furan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h4-5,12H,6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOZNYYFJCGDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148694 | |

| Record name | Carbamic acid, N-[2-(hydroxymethyl)-3-furanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956365-24-4 | |

| Record name | Carbamic acid, N-[2-(hydroxymethyl)-3-furanyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956365-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-(hydroxymethyl)-3-furanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate typically involves the reaction of 2-(hydroxymethyl)furan-3-ol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and reduce production costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield hydroxymethylated furan derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry: Tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the formation of covalent bonds with target molecules, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents on the furan ring or heterocyclic core. Key examples include:

tert-Butyl (2-carbamoylfuran-3-yl)carbamate (CAS 655255-07-5)

- Molecular Formula : C₁₀H₁₄N₂O₄

- Molecular Weight : 226.23 g/mol

- Key Feature : Replaces hydroxymethyl with a carbamoyl group (-CONH₂).

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7)

- Molecular Formula : C₁₁H₁₆N₂O₃ (inferred)

- Key Feature : Pyridine ring instead of furan, with hydroxymethyl at position 4.

- Impact : The aromatic pyridine ring introduces basicity and π-π stacking interactions, which are absent in furan derivatives. This substitution may influence binding in pharmaceutical applications .

tert-Butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate (CAS 1803605-07-3)

- Molecular Formula: C₁₇H₁₉NO₄

- Molecular Weight : 301.34 g/mol

- Key Feature : 4-Methylbenzoyl group at furan position 2.

- Impact : The bulky benzoyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in drug design .

Physicochemical Properties

A comparison of key properties is summarized below:

Key Observations :

- The hydroxymethyl group in the target compound balances hydrophilicity and steric demand, making it suitable for intermediate synthesis.

- Bulky substituents (e.g., benzoyl) reduce solubility but enhance thermal stability .

Biological Activity

tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. As a member of the carbamate class, it possesses a hydroxymethyl group attached to a furan ring, which contributes to its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{17}N_{1}O_{4}

- Molecular Weight : Approximately 217.26 g/mol

- Structural Features : The compound features a tert-butyl group and a furan ring with a hydroxymethyl substituent.

This compound functions primarily as a prodrug . The carbamate moiety can be hydrolyzed in vivo by esterases, releasing an active drug. This mechanism allows for controlled release and targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects.

Biological Activity

The biological activity of this compound has been explored in various contexts:

-

Antimicrobial Activity :

- Similar furan derivatives have shown significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the furan ring is believed to enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- A study demonstrated that derivatives of furan exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli, suggesting potential for further development into antimicrobial agents .

- Anticancer Potential :

-

Enzyme Inhibition :

- The compound has been noted for its interactions with specific enzymes, particularly esterases that facilitate the hydrolysis of the carbamate bond. This interaction is crucial for the release of pharmacologically active components, thereby influencing bioavailability and therapeutic outcomes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl carbamate | Simple carbamate without additional functional groups | Lacks furan ring and hydroxymethyl group |

| tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | Contains a ketone instead of hydroxymethyl | Differentiates in reactivity due to ketone presence |

| tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate | Features an oxolane ring | Different ring structure influences chemical behavior |

The combination of both the hydroxymethyl group and the furan ring in this compound provides it with a distinct reactivity profile that enhances its versatility as an intermediate in organic synthesis and potential utility in drug development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of furan derivatives, including:

- Antibacterial Studies :

- Anticancer Activity :

Q & A

Q. Methodological Answer :

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxymethyl group. Avoid exposure to moisture, which can hydrolyze the carbamate .

- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps. Conduct stability assays (e.g., accelerated degradation studies at 40°C/75% RH) to assess shelf life .

- Incompatibilities : Strong acids/bases degrade the carbamate. Avoid redox-active metals (e.g., Fe³⁺) that may catalyze decomposition .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the furan ring (δ 6.2–7.5 ppm for protons) and carbamate tert-butyl group (δ 1.4 ppm, singlet). DEPT-135 identifies CH₂/CH₃ groups in the hydroxymethyl moiety .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 256.1184). Fragmentation patterns distinguish regioisomers .

- X-ray Crystallography : Use SHELX for structure refinement. ORTEP-3 generates thermal ellipsoid plots to resolve stereochemistry .

Advanced: How can reaction mechanisms involving the carbamate group be elucidated?

Q. Methodological Answer :

- Kinetic Studies : Perform pseudo-first-order kinetics under varying pH to identify rate-determining steps (e.g., carbamate hydrolysis at pH < 3 or > 10) .

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis assays, analyzed via GC-MS, to track oxygen incorporation into byproducts .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) map transition states and activation energies for carbamate cleavage pathways .

Advanced: What computational strategies predict biological interactions of this compound?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on the furan ring’s π-π stacking and carbamate hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for membrane permeability studies .

- QSAR Models : Train models with RDKit descriptors (e.g., logP, topological polar surface area) to predict ADMET properties .

Advanced: How can contradictory stability or reactivity data in literature be resolved?

Q. Methodological Answer :

- Controlled Replication : Reproduce experiments under strictly anhydrous vs. ambient conditions to isolate moisture/oxygen effects .

- Advanced Analytics : Use LC-MS/MS to detect trace degradation products (e.g., tert-butanol from carbamate hydrolysis) not visible in routine assays .

- Cross-Validation : Compare crystallographic data (SHELXL-refined structures) with DFT-optimized geometries to confirm conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.